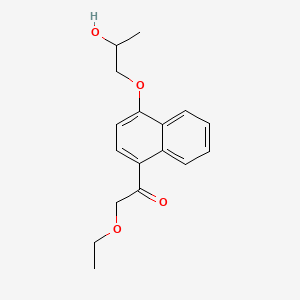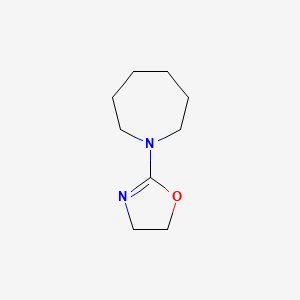![molecular formula C7H12O3 B14462365 Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine CAS No. 65858-57-3](/img/structure/B14462365.png)
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine is a heterocyclic compound characterized by a six-membered ring containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and environmentally friendly nature. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs magnetically recoverable catalysts, which facilitate the separation of the catalyst from the reaction mixture using an external magnet. This method enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce alcohols and other reduced forms of the compound.
Scientific Research Applications
Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors for specific enzymes and receptors.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and potential as a PARP-1 inhibitor.
2-Amino-4H-pyran-3-carbonitrile: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
65858-57-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,4a,5,6,7,8a-hexahydropyrano[2,3-d][1,3]dioxine |
InChI |
InChI=1S/C7H12O3/c1-2-6-4-8-5-10-7(6)9-3-1/h6-7H,1-5H2 |
InChI Key |
VLQQSTOMCPTUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COCOC2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


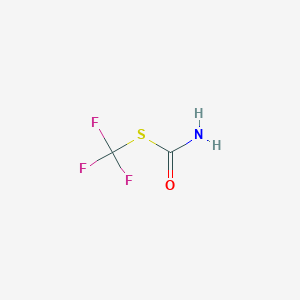
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
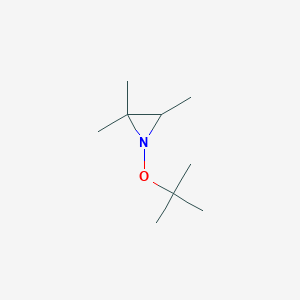
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

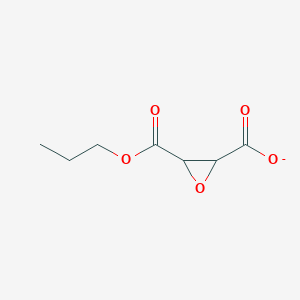
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

